molecular formula C27H23NS3 B11034442 4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione

4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione

Cat. No.: B11034442
M. Wt: 457.7 g/mol
InChI Key: UJYLCGMEGFAMCI-UHFFFAOYSA-N
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Description

4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfur atoms

Preparation Methods

The synthesis of 4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,5-diphenyl-1,3-dithiol-2-ylidene with 2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione under specific reaction conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds include other derivatives of 1,3-dithiol-2-ylidene and quinoline. Compared to these compounds, 4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H23NS3

Molecular Weight

457.7 g/mol

IUPAC Name

4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1H-quinoline-3-thione

InChI

InChI=1S/C27H23NS3/c1-17-14-15-21-20(16-17)22(25(29)27(2,3)28-21)26-30-23(18-10-6-4-7-11-18)24(31-26)19-12-8-5-9-13-19/h4-16,28H,1-3H3

InChI Key

UJYLCGMEGFAMCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)(C)C

Origin of Product

United States

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